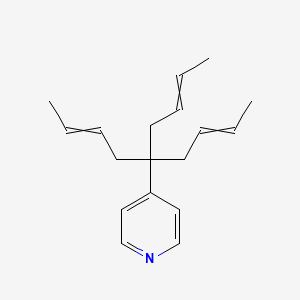

4-(1,1-Di-2-butenyl-3-pentenyl)pyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

4-(5-but-2-enylnona-2,7-dien-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N/c1-4-7-12-18(13-8-5-2,14-9-6-3)17-10-15-19-16-11-17/h4-11,15-16H,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDCTQDGYOSQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(CC=CC)(CC=CC)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70776-89-5 | |

| Record name | 4-(1,1-Di-2-buten-1-yl-3-penten-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70776-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 4 1,1 Di 2 Butenyl 3 Pentenyl Pyridine

Strategic Approaches for Constructing Highly Branched Polyene Scaffolds

The assembly of the 1,1-di-2-butenyl-3-pentenyl moiety demands methods that can create highly branched structures and precisely control the geometry of the carbon-carbon double bonds.

Chain-growth polymerization offers a powerful method for creating polymers with well-defined structures and low polydispersity. bohrium.com This approach can be adapted to synthesize complex, cross-conjugated polyenes. A recently developed single-step, chain-growth method utilizes an organocopper initiator to react with a strained rsc.orgcumulene, enabling a previously unknown 2,3-polymerization pathway. chemrxiv.org This technique has successfully produced cross-conjugated polyenes with up to 86 consecutive vinylene units. chemrxiv.org

Another strategy involves the iterative incorporation of alkenylidene units through strain-release in metallated complexes, allowing for the stereospecific homologation of organoboronates to build cross-conjugated polyenes. researchgate.net For creating branched copolymer structures, chain-growth click copolymerization, specifically the copper-catalyzed azide–alkyne cycloaddition (CuAAC), allows for the synthesis of hyperbranched copolymers with tunable branching densities from AB and AB₂ monomers. rsc.org

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. youtube.com Cascade reactions, also known as domino or tandem reactions, are particularly efficient as they form multiple bonds in a single operation without isolating intermediates or changing reaction conditions. researchtrend.net

An efficient one-pot Pd(II)-catalyzed oxidative coupling–carbocyclization cascade has been developed for synthesizing cross-conjugated polyenes. acs.org This reaction involves the intermolecular C–C bond formation between an enallene and an allenyne, followed by carbocyclization, using environmentally friendly O₂ as the terminal oxidant. acs.org The process demonstrates high regio- and stereoselectivity. acs.org Similarly, palladium-catalyzed cascade reactions of alkyne-tethered enynones can produce fused polyheterocycles through a sequence involving cyclization to form a metal carbene, followed by metathesis with an alkyne. rsc.org These methods highlight the versatility of palladium catalysts in orchestrating complex transformations to build polyene and heterocyclic structures. researchtrend.netresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cascade Reactions for Polyene Synthesis

| Reaction Type | Reactants | Catalyst System | Key Features |

| Oxidative Coupling-Carbocyclization | Enallene, Allenyne | Pd(OAc)₂ / O₂ | High regio- and stereoselectivity; forms cross-conjugated polyenes. acs.org |

| Carbene/Alkyne Metathesis Cascade | Alkyne-tethered enynones | Palladium Catalyst | Forms fused polyheterocycles via a metal carbene intermediate. rsc.org |

| Metallo-ene/Suzuki Coupling | Allenamides | Palladium Catalyst | Synthesizes polyfunctional 2,3-dihydropyrrole derivatives. researchtrend.net |

Achieving precise control over the geometry (E/Z isomerism) and position of double bonds is critical. The synthesis of (Z)-trisubstituted alkenes can be achieved with high stereoselectivity (≥98%) through the bromoboration of propyne, followed by tandem palladium-catalyzed cross-coupling reactions like Negishi coupling. nih.gov This method provides a route to methyl-branched (Z)-trisubstituted alkenes. nih.gov

For tetrasubstituted alkenes, which are notoriously difficult to synthesize stereoselectively due to steric hindrance, ruthenium(II)-catalyzed C–H alkenylation has emerged as a powerful tool. ucl.ac.ukrsc.org This method can involve the reaction of N-carbamoyl indoles with alkynes, where the directing group migrates to facilitate the formation of the congested alkene with excellent regio- and stereoselectivity under mild, redox-neutral conditions. ucl.ac.uk Furthermore, gold(I) catalysis can be used for the directed hydrofluorination of alkynes, where a directing group controls the regioselective formation of Z-vinyl fluorides. acs.org While not directly forming a C-C bond, this illustrates the power of directed catalysis in controlling selectivity.

Dendralenes, which are acyclic cross-conjugated polyolefins, serve as important models for highly branched structures. researchgate.net The synthesis of hyperbranched polyolefins can be achieved through the acyclic diene metathesis (ADMET) polymerization of monomers containing multiple terminal olefins. rsc.org By carefully selecting the monomer structure and catalyst (e.g., Grubbs' catalysts), the reaction can be directed towards intermolecular cross-metathesis to produce hyperbranched polymers over intramolecular ring-closing metathesis. rsc.org These resulting polyolefins can be hydrogenated to yield hyperbranched polyethylenes with defined branching architectures. rsc.org The historical development of polyolefin synthesis, particularly the work of Karl Ziegler with organoaluminum compounds and transition metals, laid the foundation for controlling olefin polymerization. tu-chemnitz.de

Regioselective Strategies for Functionalizing the Pyridine (B92270) Ring System

The introduction of the complex polyene substituent at the C4 position of the pyridine ring requires a regioselective functionalization method. Building the pyridine ring with the substituent already in place is often the most efficient strategy.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering high atom economy. rsc.orgacsgcipr.org Several classic and modern MCRs are used for pyridine synthesis. The Bohlmann-Rahtz pyridine synthesis and related protocols allow for the one-pot, three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to produce polysubstituted pyridines with complete regiocontrol under mild, acid-free conditions. organic-chemistry.orgcore.ac.uk

Other powerful methods include a copper-catalyzed cascade reaction involving alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a C-N cross-coupling, electrocyclization of a 3-azatriene intermediate, and subsequent air oxidation to yield highly substituted pyridines. nih.gov Domino reactions under solvent-free microwave irradiation can also assemble five new σ-bonds to create pentasubstituted pyridines from simple starting materials. rsc.org Furthermore, cycloaddition/cycloreversion sequences using 1,4-oxazinone precursors provide a reliable route to highly substituted pyridines by reacting with alkynes. nih.gov These diverse MCRs provide a modular and flexible toolkit for constructing the required 4-substituted pyridine core. nih.govsci-hub.se

Table 2: Comparison of Selected Multicomponent Pyridine Syntheses

| Reaction Name/Type | Key Reactants | Conditions | Key Advantages |

| Bohlmann-Rahtz (modified) | 1,3-Dicarbonyl, Alkynone, Ammonium Acetate | Reflux in ethanol | One-pot, acid-free, total regiocontrol. organic-chemistry.org |

| Copper-Catalyzed Cascade | Alkenylboronic Acid, α,β-Unsaturated Ketoxime | Cu-catalyst, heat | Modular, good functional group tolerance, mild conditions. nih.gov |

| Domino Cyclization | Readily available common reactants | Microwave irradiation, solvent-free | Forms highly functionalized pyridines, five new bonds in one pot. rsc.org |

| Cycloaddition/Cycloreversion | 1,4-Oxazinone, Alkyne | Thermal | Reliable for preparing highly substituted pyridines. nih.gov |

Catalytic Intermolecular Aza-Wittig/Diels-Alder Sequences for Pyridine Ring Formation

One powerful strategy for the de novo synthesis of polysubstituted pyridines is the three-component reaction involving a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition. rsc.orgwhiterose.ac.ukresearchgate.net This approach could hypothetically be adapted for the synthesis of 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine.

The general transformation involves the reaction of an aldehyde, an α,β-unsaturated acid, and a push-pull enamine. rsc.orgwhiterose.ac.uk In a potential application of this methodology, a key precursor would be a highly branched aldehyde containing the di-2-butenyl-3-pentenyl moiety. The reaction sequence would commence with the formation of a 2-azadiene via a redox-neutral catalytic intermolecular aza-Wittig reaction. rsc.orgwhiterose.ac.ukresearchgate.net This intermediate would then undergo a subsequent Diels-Alder reaction to form the pyridine ring.

A significant challenge in this approach would be the synthesis of the requisite sterically hindered aldehyde. The viability of such a complex aldehyde in the aza-Wittig/Diels-Alder sequence would need to be carefully evaluated, as steric hindrance can significantly impact reaction efficiency.

De Novo Synthesis Approaches to Highly Substituted Pyridine Scaffolds

Classic and modern de novo syntheses offer a versatile toolkit for constructing highly substituted pyridine scaffolds. chemrxiv.orgillinois.eduresearchgate.net These methods build the pyridine ring from acyclic precursors, allowing for the incorporation of complex substitution patterns.

A unified synthetic strategy could be envisioned where key fragments are assembled to construct the pyridine core. chemrxiv.org The choice of strategy would depend on the desired substitution pattern and the availability of starting materials. For the target molecule, a strategy that allows for the introduction of a quaternary carbon at the 4-position would be essential.

The evolution of synthetic strategies for other complex pyridines, such as the limonoid alkaloids, highlights the power of de novo approaches. chemrxiv.org These syntheses often involve innovative pyran-to-pyridine conversions or other novel ring-forming reactions to access densely functionalized cores. chemrxiv.org

Ring-Closing Metathesis and Cyclocondensation Reactions for Pyridine Annulation (e.g., Hantzsch, Bohlmann-Rahtz, from pyrylium (B1242799) salts)

Several established name reactions provide powerful avenues for the construction of the pyridine ring, each with its own set of advantages and limitations.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of cyclic compounds, including aromatic heterocycles like pyridines. rsc.orgnih.govox.ac.ukresearchgate.netresearchgate.net A potential RCM approach to this compound would involve the synthesis of a diene precursor that, upon cyclization, would form a dihydropyridine (B1217469) intermediate. A subsequent elimination step would then lead to the aromatic pyridine ring. rsc.orgnih.gov The key to this strategy would be the design and synthesis of a suitable acyclic diene incorporating the complex quaternary substituent.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (or an ammonia source) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. drugfuture.comchemtube3d.comwikipedia.orgyoutube.com To apply this to the target molecule, one would need a β-dicarbonyl compound that already contains the 1,1-di-2-butenyl-3-pentenyl moiety. The condensation of such a sterically demanding substrate with an aldehyde and ammonia would likely face significant challenges due to steric hindrance. Modern modifications of the Hantzsch synthesis, such as using rongalite as a C1 source for the C-4 position, could offer alternative strategies. mdpi.comresearchgate.net

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynylketone to produce a 2,3,6-trisubstituted pyridine. organic-chemistry.orgresearchgate.netwikipedia.orgbaranlab.orgresearchgate.net Adapting this synthesis would require an enamine or an enolizable ketone bearing the target substituent. Similar to the Hantzsch synthesis, the steric bulk of the 1,1-di-2-butenyl-3-pentenyl group would be a major hurdle to overcome.

From Pyrylium Salts: Pyrylium salts are versatile intermediates that can be converted to pyridines upon reaction with ammonia. rsc.orgresearchgate.netwikipedia.orgdocumentsdelivered.comresearchgate.net The synthesis of a pyrylium salt bearing the desired complex substituent at the 4-position would be the critical step. This could potentially be achieved through the condensation of a 1,5-diketone precursor. The subsequent reaction with ammonia would then yield the target pyridine. documentsdelivered.com

Convergent and Divergent Synthetic Pathways to the this compound Scaffold

Fragment Coupling Strategies for Assembling the Branched Alkyl-Pentenyl-Butenyl Moiety to the Pyridine Core

Convergent synthetic strategies, where complex fragments are synthesized separately and then joined, offer an efficient route to complex molecules. nih.gov For the target molecule, a key disconnection would be between the pyridine ring and the 1,1-di-2-butenyl-3-pentenyl substituent.

A plausible approach would involve the generation of a nucleophilic organometallic species from a pyridine derivative (e.g., 4-lithiopyridine (B8661376) or a 4-pyridyl Grignard reagent) and its subsequent reaction with an electrophilic precursor of the complex alkyl side chain. Alternatively, a nucleophilic organometallic reagent bearing the 1,1-di-2-butenyl-3-pentenyl group could be coupled with an electrophilic pyridine, such as 4-halopyridine.

The table below outlines potential fragment coupling strategies:

| Nucleophilic Fragment | Electrophilic Fragment | Coupling Method | Key Challenges |

| 4-Lithiopyridine | 1-Bromo-1,1-di-2-butenyl-3-pentane | Nucleophilic Substitution | Synthesis of the complex alkyl halide; potential for side reactions. |

| 4-Pyridylzinc chloride | 1-Iodo-1,1-di-2-butenyl-3-pentane | Negishi Coupling | Preparation of the organozinc reagent and the alkyl iodide. |

| 1,1-Di-2-butenyl-3-pentenylmagnesium bromide | 4-Bromopyridine | Kumada Coupling | Formation of the sterically hindered Grignard reagent. |

Late-Stage Functionalization and Derivatization of Precursor Pyridine and Polyene Units

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing key functional groups at a late stage of the synthetic sequence. acs.orgnih.govberkeley.eduacs.org This approach avoids carrying sensitive functional groups through a lengthy synthesis.

For the synthesis of this compound, an LSF approach could involve the regioselective alkylation of a simpler pyridine precursor. For instance, a Minisci-type reaction could be employed to introduce the complex alkyl radical at the C-4 position of the pyridine ring. However, generating the required tertiary radical and controlling the regioselectivity of its addition would be significant challenges.

Another LSF strategy could involve the sequential installation of the alkenyl groups onto a simpler 4-substituted pyridine precursor. acs.org For example, one could start with 4-methylpyridine, deprotonate the methyl group, and then sequentially add the butenyl and pentenyl moieties. This would require careful control of the reaction conditions to achieve the desired trisubstitution at the benzylic carbon.

Chemo- and Regioselectivity Challenges in Coupling Complex Structural Fragments

The synthesis of this compound is fraught with challenges related to chemo- and regioselectivity. nih.govresearchgate.netacs.org

Regioselectivity: In de novo syntheses, achieving the correct substitution pattern on the pyridine ring is paramount. For instance, in Hantzsch or Bohlmann-Rahtz syntheses, the precursors must be designed to yield the desired 4-substituted isomer. In fragment coupling approaches, directing the coupling to the C-4 position of the pyridine ring is crucial. While methods for selective C-4 functionalization exist, they may not be compatible with the sterically demanding substituent of the target molecule. nih.gov

Chemoselectivity: The presence of multiple double bonds in the butenyl and pentenyl chains introduces challenges of chemoselectivity. Many synthetic transformations, particularly those involving strong acids, bases, or transition metals, could potentially react with these double bonds. Therefore, protecting group strategies or the use of very mild and selective reaction conditions would be necessary to preserve the integrity of the unsaturated side chains throughout the synthesis.

The table below summarizes some of the key chemo- and regioselectivity challenges:

| Synthetic Approach | Chemo/Regioselectivity Challenge | Potential Mitigation Strategy |

| De Novo Synthesis (e.g., Hantzsch) | Ensuring the formation of the 4-substituted pyridine isomer. | Careful design of acyclic precursors to favor the desired cyclization pathway. |

| Fragment Coupling (e.g., Grignard) | Preventing side reactions at the double bonds of the alkenyl groups. | Use of protecting groups for the double bonds or employing very mild coupling conditions. |

| Late-Stage Functionalization | Achieving exclusive C-4 alkylation without competing C-2 functionalization. | Employing directing groups or specialized catalytic systems that favor C-4 substitution. |

| Polyene Assembly | Controlling the stereochemistry (E/Z) of the double bonds in the side chains. | Use of stereoselective olefination reactions or stereospecific cross-coupling methods. |

Spectroscopic Characterization and Structural Elucidation of 4 1,1 Di 2 Butenyl 3 Pentenyl Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the intricate carbon-hydrogen framework of organic molecules. For 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine, a suite of one- and two-dimensional NMR experiments is required to assign every proton and carbon atom and to establish the precise connectivity and stereochemistry of the branched alkenyl substituents.

Two-dimensional NMR techniques are indispensable for unraveling complex spin systems. sdsu.eduprinceton.eduscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For the title compound, COSY would be instrumental in tracing the connectivity within the two 2-butenyl chains and the 3-pentenyl chain. For instance, the signal for the methyl protons of a butenyl group would show a correlation to the adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is crucial for assigning the carbon resonances of the pyridine (B92270) ring and the polyene side chains based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com This technique is vital for establishing the connectivity between the different alkenyl chains and their attachment to the quaternary carbon, as well as the attachment of this entire substituent to the pyridine ring at the C4 position. For example, correlations would be expected between the protons on the carbons adjacent to the quaternary carbon and the quaternary carbon itself, and also to the C4 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry. ipb.pt In the case of the 2-butenyl and 3-pentenyl groups, NOESY can help to establish the E/Z geometry of the double bonds by observing correlations between protons on adjacent carbons across the double bond.

A combination of these experiments allows for a complete and unambiguous assignment of the molecular structure. researchgate.net

The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and geometry of the molecule. youtube.com

Chemical Shifts: The protons on the pyridine ring are expected to resonate in the aromatic region (typically δ 7.0-8.6 ppm), with the protons at the 2 and 6 positions appearing at the lowest field due to the deshielding effect of the nitrogen atom. chemicalbook.com The olefinic protons of the butenyl and pentenyl chains would appear in the range of δ 5.0-6.5 ppm. The chemical shifts of the aliphatic protons would be found at a higher field. Carbon-13 chemical shifts would similarly show the pyridine carbons in the aromatic region (δ 120-150 ppm) and the sp² carbons of the alkenes around δ 115-140 ppm. scirp.org

Coupling Constants: The magnitude of the proton-proton coupling constants (J) across the double bonds is diagnostic of the alkene geometry. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis (Z) configuration. These values are crucial for defining the stereochemistry of the 2-butenyl and 3-pentenyl chains.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Pyridine H-2, H-6 | 8.5 - 8.7 | Pyridine C-2, C-6 | ~150 |

| Pyridine H-3, H-5 | 7.2 - 7.7 | Pyridine C-3, C-5 | ~123 |

| Olefinic CH=CH | 5.0 - 6.5 | Pyridine C-4 | ~149 |

| Aliphatic CH, CH₂ | 1.5 - 2.5 | Olefinic C=C | 115 - 140 |

| Aliphatic CH₃ | 0.8 - 1.2 | Quaternary C | 40 - 50 |

| Aliphatic C | 15 - 35 | ||

| Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound. |

The NMR spectrum of this compound would be a composite of the signals from the pyridine ring and the branched polyene side chain. The pyridine moiety would exhibit a characteristic set of signals in the aromatic region, with the symmetry of the substitution pattern influencing the complexity of the spectrum. nih.govresearchgate.net The polyene portion would contribute a series of signals in the olefinic and aliphatic regions, with the branching at the quaternary carbon being a key feature to confirm via HMBC correlations.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. longdom.org For this compound, HRMS would provide the exact mass of the molecular ion, confirming the molecular formula C₁₈H₂₅N.

Furthermore, by inducing fragmentation of the molecular ion, the resulting mass spectrum reveals characteristic fragmentation patterns that can provide structural information. libretexts.org Common fragmentation pathways for this molecule would likely involve: youtube.comlibretexts.orgnih.gov

Alpha-cleavage: Breakage of the bond between the quaternary carbon and the pyridine ring, leading to the formation of a stable pyridinium (B92312) cation or a resonance-stabilized radical.

Cleavage of the alkenyl chains: Fragmentation of the butenyl and pentenyl groups, leading to the loss of neutral fragments and the formation of smaller charged species. The most stable carbocations would be preferentially formed.

McLafferty rearrangement: If sterically possible, a rearrangement involving the transfer of a gamma-hydrogen to the pyridine nitrogen followed by cleavage of a C-C bond could occur.

| Ion | Proposed Structure | Fragmentation Pathway |

| [M]⁺ | C₁₈H₂₅N⁺ | Molecular Ion |

| [M - C₄H₇]⁺ | Loss of a butenyl radical | Alpha-cleavage |

| [M - C₅H₉]⁺ | Loss of a pentenyl radical | Alpha-cleavage |

| [C₅H₄NCH₂]⁺ | Pyridylmethyl cation | Cleavage at the benzylic position |

| Table 2: Predicted Fragmentation Ions for this compound in Mass Spectrometry. |

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Frequencies and Conjugation Assessment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. aps.orgresearchgate.net These spectra are useful for identifying characteristic functional groups and assessing the degree of conjugation.

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. mdpi.comresearchgate.net The position of these bands can be sensitive to the nature of the substituent at the C4 position.

Alkene Vibrations: The C=C stretching vibration of the alkenyl chains would be expected around 1650-1600 cm⁻¹. The C-H stretching vibrations of the sp² carbons occur above 3000 cm⁻¹, while the sp³ C-H stretches appear just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) in the 1000-650 cm⁻¹ region can also provide information about the substitution pattern of the alkenes. nih.gov

Conjugation Assessment: While there is no direct conjugation between the pyridine ring and the double bonds of the side chains due to the intervening sp³ quaternary carbon, any electronic interactions could subtly influence the vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Alkene C-H | Stretch | 3100 - 3000 |

| Aromatic C-H | Stretch | 3050 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Alkene C=C | Stretch | 1650 - 1600 |

| Pyridine C=C, C=N | Ring Stretch | 1600 - 1400 |

| C-H | Bend | 1470 - 1350 |

| Alkene C-H | Out-of-plane bend | 1000 - 650 |

| Table 3: Characteristic Infrared and Raman Frequencies for this compound. |

A comprehensive search of scientific databases and literature has revealed a lack of specific theoretical and computational studies on the chemical compound This compound . While the compound is listed in chemical databases, confirming its structural identity, there is no published research available that corresponds to the detailed outline provided in your request.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the following sections:

Theoretical and Computational Chemistry of 4 1,1 Di 2 Butenyl 3 Pentenyl Pyridine

Conformational Analysis and Molecular Dynamics Simulations

To produce the requested content, dedicated computational research would be required. Such research would involve:

Density Functional Theory (DFT) Calculations: To determine the molecule's three-dimensional shape (ground state geometry), its energetic properties, and to predict its spectroscopic signatures. This would also be essential for analyzing the electron density, molecular orbitals, and any charge transfer within the molecule.

Aromaticity Assessment: Specific computational methods are needed to quantify the aromatic character of the pyridine (B92270) ring and to understand the electronic delocalization across the attached polyene chains.

Conformational Analysis: Given the highly flexible and branched polyene substituent, extensive computational searching would be necessary to identify the most stable three-dimensional arrangements (conformations) of the molecule.

Without access to peer-reviewed studies containing this specific data for 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. General information about pyridine or the computational methods themselves cannot substitute for specific findings on the target molecule.

Should such research be published in the future, it would be possible to construct the detailed article as outlined.

Ab Initio Molecular Dynamics for Simulating Dynamic Behavior and Interconversion Pathways

Ab initio molecular dynamics (AIMD) is a powerful method for simulating the dynamic properties of molecules by calculating the forces on atoms from first-principles electronic structure theory at each step of a time trajectory. researchgate.netmdpi.com For a molecule with the conformational complexity of this compound, AIMD simulations would be indispensable for understanding its behavior. The presence of two 2-butenyl groups and one 3-pentenyl group attached to a single quaternary carbon creates a highly flexible system with numerous accessible conformations (rotamers) and potential interconversion pathways. nih.gov

Simulations could be performed at various temperatures to map the molecule's conformational landscape. nih.govmdpi.com This would reveal the torsional dynamics around the multiple single bonds, including the rotation of the entire substituent relative to the pyridine ring and the internal rotations within the three alkenyl chains. AIMD trajectories can identify the most stable conformers and the energy barriers between them, providing insight into the pathways for interconversion. researchgate.net For instance, simulations could track the time evolution of key dihedral angles to determine the rates and mechanisms of conformational changes, similar to studies on other flexible molecules. researchgate.netnih.gov This approach can also elucidate the role of intramolecular interactions, such as potential weak hydrogen bonds or dispersion forces, in stabilizing certain geometries. rsc.org

Mechanistic Studies of Reaction Pathways Relevant to Synthesis and Transformation

Computational Elucidation of Transition States, Reaction Intermediates, and Reaction Coordinate Analysis

The synthesis of this compound, particularly the creation of the C4-quaternary center, is a significant synthetic challenge. nih.govacs.org Computational chemistry, primarily using Density Functional Theory (DFT), offers a means to explore potential synthetic routes by mapping the entire reaction mechanism. mdpi.com This involves identifying and characterizing the geometries and energies of all stationary points on the potential energy surface, including reactants, products, reaction intermediates, and, crucially, transition states. acs.orglibretexts.org

For a plausible route, such as the sequential Minisci-type radical alkylation at the C4 position of a pyridine precursor, DFT calculations could be used to model the structure of the radical intermediates and the transition states for each addition step. nih.govresearchgate.net The intrinsic reaction coordinate (IRC) would then be calculated to confirm that a located transition state indeed connects the intended reactant and product. acs.org This analysis provides a detailed, step-by-step visualization of the bond-forming and bond-breaking processes along the reaction pathway. wikipedia.orgacs.org Such computational elucidation is vital for understanding reaction feasibility and potential side reactions.

Energetic Profiles of Key Bond-Forming and Bond-Breaking Processes in Synthetic Routes

A key outcome of mechanistic studies is the generation of an energetic profile, or reaction profile, which plots the relative energy of the system as it progresses along the reaction coordinate. By calculating the energies of the reactants, intermediates, transition states, and products, a quantitative picture of the reaction's thermodynamics and kinetics can be constructed. researchgate.net High-level methods like Coupled-Cluster theory or reliable DFT functionals are used to obtain accurate energies. acs.org

Hypothetical Energetic Profile for a Final Alkylation Step

This interactive table shows a hypothetical set of calculated relative energies for the final bond-forming step in a proposed synthesis.

| Species | Description | Relative Energy (kJ/mol) |

| R | Reactants (C4-dialkenylpyridine + alkenyl radical) | 0 |

| TS | Transition State for C-C bond formation | +65 |

| P | Product (this compound) | -120 |

Note: These values are illustrative and represent typical data obtained from DFT calculations for such a reaction.

Theoretical Prediction of Regio- and Stereoselectivity in Chemical Transformations

Achieving the desired regioselectivity is a paramount challenge in pyridine chemistry, as functionalization can occur at the C2, C3, or C4 positions. nih.govacs.org The direct C4-alkylation of an unsubstituted pyridine is particularly difficult to control. nih.govacs.orgresearchgate.net Computational models are essential for predicting and rationalizing the regiochemical outcomes of reactions.

For the synthesis of this compound, theoretical methods can predict the innate reactivity of the pyridine ring. Analysis of frontier molecular orbitals or calculated electrostatic potentials can indicate the most likely site for radical or nucleophilic attack. nih.gov More advanced studies might model the entire reaction, including the specific reagents and catalysts. For example, computational work has shown that the aggregation state of alkyllithium reagents can direct alkylation to either the C2 or C4 position. acs.org Similarly, the use of temporary blocking groups to direct functionalization to the C4 position has been successfully rationalized with computational support. nih.gov These theoretical predictions can guide the choice of substrates, reagents, and reaction conditions to favor the formation of the desired C4-substituted product over other isomers, saving significant experimental effort.

Scientific Data Unavailable for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no published research on the specific chemical compound This compound . Consequently, the generation of a detailed and scientifically accurate article on its reactivity and transformation chemistry, as per the requested outline, is not possible.

The creation of a professional and authoritative article, complete with data tables and detailed research findings on topics such as stereoselective addition reactions, intramolecular cyclizations, and specific substitution patterns, requires experimental data that is not present in the public domain for this particular molecule. While the fundamental principles of organic chemistry allow for predictions about the reactivity of its constituent parts—the pyridine ring and the branched polyene chain—any such discussion would be purely hypothetical and speculative.

General principles of reactivity for related structures suggest the following:

Pyridine Ring Reactivity: The pyridine nucleus is generally susceptible to nucleophilic aromatic substitution at the 2- and 4-positions, as the nitrogen atom can stabilize the anionic intermediate. quora.comquimicaorganica.org Conversely, electrophilic aromatic substitution is typically disfavored but, when forced, occurs at the 3-position due to the deactivating effect of the nitrogen atom. youtube.comrsc.org The presence of a bulky substituent at the 4-position, as in the requested compound, would be expected to exert significant steric hindrance, further complicating these reactions. Strategies like directed ortho-metalation are known for pyridines but are dependent on the nature and position of directing groups. pearson.com

Polyene Chain Reactivity: The carbon-carbon double bonds within the butenyl and pentenyl chains would be expected to undergo typical alkene reactions, such as electrophilic additions. However, the specific stereochemical and regiochemical outcomes of such reactions are impossible to determine without experimental study. Intramolecular reactions, such as cyclizations, are plausible given the structure, but the conditions required and the products formed are unknown. nih.gov

Without specific studies on this compound, any attempt to provide the detailed analysis required by the prompt would be unscientific and would not meet the standards of accuracy and authoritativeness.

Reactivity and Transformation Chemistry of 4 1,1 Di 2 Butenyl 3 Pentenyl Pyridine Derivatives

Reactivity of the Pyridine (B92270) Nucleus in the Presence of a Complex, Highly Branched Substituent

N-Functionalization of the Pyridine Nitrogen and its Influence on Ring Reactivity

The nitrogen atom in the pyridine ring of 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine serves as a key handle for modifying the molecule's reactivity. As a nucleophilic and basic center, it readily undergoes reactions with electrophiles to form N-functionalized derivatives, most notably pyridinium (B92312) salts and pyridine N-oxides. This initial transformation at the nitrogen atom profoundly influences the electronic character of the entire pyridine ring, thereby altering its susceptibility to subsequent reactions.

Formation of an N-substituted pyridinium salt, for instance by reaction with an alkyl halide (e.g., methyl iodide), transforms the neutral pyridine into a positively charged species. This modification significantly enhances the ring's electrophilicity, making it much more susceptible to nucleophilic attack. Classically, such activation directs nucleophiles to the C2 and C4 positions. nih.gov In the case of 4-(1,1-Di-2-butenyl-3-pentenyl)pyridinium salts, the bulky substituent at the C4 position would sterically hinder attack at that site, thus favoring functionalization at the C2 and C6 positions. rsc.org This strategy is a cornerstone of modern synthetic chemistry for achieving site-selective C-H functionalization of the pyridine scaffold under mild, acid-free conditions. nih.gov

Similarly, oxidation of the pyridine nitrogen to an N-oxide introduces new reaction pathways. Pyridine N-oxides can be activated by reagents like acetic anhydride, facilitating additions of nucleophiles. nih.gov This approach often shows different regioselectivity compared to reactions with pyridinium salts. The N-oxide functionality can also direct metallation or participate in rearrangements, further expanding the synthetic utility of the parent molecule.

The influence of N-functionalization on the reactivity of the pyridine ring is summarized in the table below.

| Functionalization | Reagent Example | Effect on Pyridine Ring | Predicted Outcome for this compound |

| Quaternization | Methyl Iodide (CH₃I) | Forms pyridinium salt, increases ring electrophilicity, activates C2/C4 positions for nucleophilic attack. nih.govrsc.org | Enhanced reactivity towards nucleophiles, with a strong preference for attack at the sterically accessible C2 and C6 positions. |

| N-Oxidation | m-CPBA | Forms N-oxide, modifies electronic distribution, allows for activation (e.g., with Ac₂O) for nucleophilic substitution. nih.gov | Facilitates functionalization at C2/C6 or potential participation in rearrangement reactions. |

| Complexation | Lewis Acids (e.g., BF₃) | Coordinates to nitrogen lone pair, withdraws electron density, increases ring electrophilicity. | Activation of the ring for reactions such as Friedel-Crafts type alkylations or additions. |

Interplay Between the Polyene and Pyridine Moieties in Reaction Chemistry

The coexistence of a polyunsaturated aliphatic chain and a pyridine ring within the same molecule creates a platform for complex chemical behavior. The two moieties can influence each other through electronic and steric effects, and their combined presence allows for the design of sophisticated cascade reactions that engage both functionalities in a single synthetic operation.

Investigation of Conjugation Effects and Electron Flow Between the Structural Units

A key aspect of the molecule's chemistry is the potential for electronic communication between the π-system of the pyridine ring and the multiple π-bonds of the polyene substituent. Although the quaternary carbon atom directly attached to the pyridine ring (C4) disrupts direct conjugation, electronic effects can still be transmitted.

The alkyl framework of the 1,1-di-2-butenyl-3-pentenyl group acts as an electron-donating group (EDG) through an inductive effect, increasing the electron density of the pyridine ring. This enhanced density particularly affects the ortho (C3, C5) and para (nitrogen) positions relative to the point of attachment. While direct resonance delocalization is impeded, long-range hyperconjugation effects or through-space interactions between the polyene π-orbitals and the pyridine π-system could occur.

Such interactions would influence the molecule's spectroscopic properties and reactivity. For example, the basicity of the pyridine nitrogen would be expected to be higher than that of unsubstituted pyridine due to the electron-donating nature of the substituent. The electrochemical behavior of the molecule would also be affected, with the electron-rich ring being more susceptible to oxidation. nih.gov Investigating the UV-Vis absorption spectrum could provide insights; any shift in the λ_max of the pyridine n→π* or π→π* transitions compared to simpler 4-alkylpyridines might suggest a degree of electronic interaction with the polyene system. nih.gov Furthermore, computational studies could map the molecular orbitals to visualize the extent of electron delocalization across the entire structure. researchgate.net

Steric and Electronic Influence of the Branched Substituent on Pyridine Reactivity

The 1,1-di-2-butenyl-3-pentenyl group exerts a profound steric and electronic influence on the reactivity of the pyridine moiety.

Electronic Influence: As a bulky alkyl group, it is primarily electron-donating via induction. This increases the nucleophilicity and basicity of the pyridine nitrogen and activates the ring towards electrophilic aromatic substitution (should such a reaction be forced). Conversely, it deactivates the ring towards nucleophilic aromatic substitution unless the nitrogen is quaternized. acs.org

Steric Influence: The quaternary carbon at the attachment point, along with the two butenyl and one pentenyl chains, creates significant steric hindrance around the C4 position. This bulkiness effectively shields the C3 and C5 positions from direct attack by sterically demanding reagents. acs.org Consequently, reactions involving external reagents are likely to be directed towards the more accessible sites of the molecule: the pyridine nitrogen and the C2/C6 positions. This steric blocking is a critical factor in predicting regioselectivity. For instance, in a Minisci-type radical alkylation, which is sensitive to both steric and electronic effects, attack would be strongly disfavored at C3/C5 and potentially hindered at C2/C6 depending on the size of the incoming radical. nih.gov

The following table compares the predicted reactivity of the pyridine ring based on the nature of the C4 substituent.

| C4-Substituent | Electronic Effect | Steric Hindrance | Predicted Reactivity at Nitrogen (Basicity) | Predicted Reactivity at C2/C6 (vs. C3/C5) |

| -H (Pyridine) | Neutral | Minimal | Baseline | Similar reactivity at all positions (context-dependent) |

| -CH₃ (4-Picoline) | Weakly Donating | Low | Increased | Slightly activated, minimal steric differentiation |

| -C(CH₃)₃ (4-tert-Butylpyridine) | Donating | Moderate | Increased | C3/C5 shielded, C2/C6 accessible |

| -Di-2-butenyl-3-pentenyl | Donating | Very High | Increased | C3/C5 highly shielded, C2/C6 preferred site for attack |

Cascade Reactions Exploiting Both Unsaturated and Heteroaromatic Functionalities

The unique structure of this compound is ideally suited for the design of cascade reactions, where a single set of reagents and conditions initiates a sequence of transformations involving both the heteroaromatic ring and the polyene chains. rsc.org Such reactions can rapidly generate molecular complexity from a relatively simple starting material. nih.gov

One plausible cascade could be initiated by an event at the pyridine nitrogen. For example, formation of a pyridinium salt with a reagent that subsequently acts as an internal electrophile could trigger an intramolecular cyclization. An N-acylpyridinium salt, for instance, might be attacked by one of the double bonds in the polyene chains, leading to the formation of a new polycyclic system.

Alternatively, a reaction could be designed to start on the polyene chain and terminate on the pyridine ring. For instance, an acid-catalyzed carbocation formation at one of the terminal double bonds could be followed by a series of intramolecular cyclizations (a polyene cyclization cascade), with the electron-rich pyridine ring acting as the final nucleophile to terminate the cascade, forming a fused or spirocyclic pyridinium system. Such enzymatic cascade reactions are widespread in biosynthesis and serve as inspiration for synthetic chemists. nih.gov

A third possibility involves a multicomponent reaction where the pyridine, the polyene, and an external reagent all participate. rsc.org For example, a transition metal-catalyzed process could first coordinate to the pyridine and a double bond, facilitating a cross-coupling or cycloaddition with a third molecule, leading to a complex, three-dimensional architecture in a single pot.

Emerging Research Avenues and Broader Academic Implications

4-(1,1-Di-2-butenyl-3-pentenyl)pyridine as a Model System for Organic Methodology Development

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, enabling the efficient construction of complex molecular architectures. Molecules that contain multiple, distinct reactive sites serve as ideal substrates for testing the limits of selectivity and efficiency in new chemical transformations. This compound, with its pyridine (B92270) nitrogen and three separate alkenyl chains, represents a compelling model system for this purpose.

The pyridine ring itself is a versatile handle for various transformations. The nitrogen atom can be activated to facilitate reactions such as radical alkylations or functionalization via N-oxide intermediates. organic-chemistry.orgnih.gov Furthermore, modern methods allow for direct C-H activation and subsequent functionalization of the pyridine ring, although such reactions can be challenging to control in the presence of other reactive groups. nih.govresearchgate.net The primary academic value of this compound lies in its potential to probe the chemoselectivity of reactions designed to target either the heterocycle or the peripheral double bonds. For instance, a new hydroboration or oxidation method could be tested for its ability to selectively react with one of the three distinct double bonds without affecting the pyridine core. Conversely, a new C-H alkylation catalyst could be evaluated for its ability to functionalize the pyridine ring while leaving the unsaturated side chains intact. researchgate.net

Table 1: Potential Methodologies for Selective Functionalization

| Reaction Type | Target Site | Potential Outcome | Research Question Addressed |

|---|---|---|---|

| Catalytic Hydrogenation | Alkenyl Chains | Selective saturation of one or more double bonds | Can catalyst electronics/sterics differentiate between the butenyl and pentenyl moieties? |

| Epoxidation | Alkenyl Chains | Formation of mono-, di-, or tri-epoxides | How does the proximity to the quaternary center influence reactivity? |

| Ring-Closing Metathesis | Di-2-butenyl groups | Formation of a new carbocyclic ring adjacent to the pyridine | Is intramolecular cyclization feasible and can it be controlled? |

| Minisci Reaction | Pyridine Ring | Direct C-H alkylation/acylation at C2/C6 positions | Can the pyridine core be functionalized in the presence of electron-rich olefins? nih.gov |

| Pyridine N-Oxide Formation | Pyridine Nitrogen | Activation of the pyridine ring for subsequent reactions | Does the bulky substituent hinder N-oxidation? organic-chemistry.org |

Rational Design and Synthesis of Analogs for Elucidating Structure-Reactivity Relationships

Understanding how subtle changes in a molecule's structure influence its chemical reactivity is a fundamental goal of physical organic chemistry. The rational design and synthesis of analogs of this compound would provide a systematic platform for elucidating these structure-reactivity relationships. The molecule's dense array of functional groups in a specific spatial arrangement makes it an intriguing subject for such studies.

By systematically modifying the alkenyl chains, researchers could probe a variety of chemical properties. For example, altering the length of the chains, the substitution pattern on the double bonds, or the geometric configuration (E/Z) could have profound effects on the molecule's conformational preferences and the accessibility of its reactive sites. Studies on other substituted pyridines have shown that even minor steric or electronic changes can significantly impact biological or chemical activity. nih.govnih.gov Synthesizing a library of analogs would allow for quantitative analysis of reaction rates and equilibria, providing valuable data for building predictive models.

Table 2: Illustrative Analogs and Their Potential Research Focus

| Analog Name | Structural Modification | Research Focus |

|---|---|---|

| 4-(1,1-Diallyl-3-butenyl)pyridine | Shorter alkenyl chains | Effect of chain length on intramolecular interactions and reaction rates. |

| 4-(1,1-Di-2-butenyl-3-pentenyl-5-phenyl)pyridine | Terminal phenyl group on pentenyl chain | Probing electronic effects and potential for extended conjugation. |

| (Z,Z)-4-(1,1-Di-2-butenyl-3-pentenyl)pyridine | Cis-geometry of double bonds | Impact of alkene geometry on molecular shape and reactivity. |

| 4-(1,1-Di-2-butynyl-3-pentynyl)pyridine | Alkynes instead of alkenes | Comparing the reactivity of C-C double vs. triple bonds in competitive reactions. |

Contributions to the Understanding of Complex Molecule Synthesis and Retrosynthetic Analysis

The art of planning the synthesis of a complex organic molecule relies on a logical process known as retrosynthetic analysis. amazonaws.comscitepress.org This involves mentally deconstructing a target molecule into simpler, commercially available starting materials. This compound, with its quaternary carbon center substituted with four different carbon groups (a pyridyl group and three distinct alkenyl chains), serves as an excellent academic target for illustrating advanced retrosynthetic strategies.

A key challenge in the synthesis of this molecule would be the construction of the sterically congested C4-substituted quaternary carbon. A primary retrosynthetic disconnection would likely target the bonds to this carbon.

Key Retrosynthetic Disconnections:

C4(pyridine)-C(quaternary) Bond Disconnection: This is a powerful disconnection that simplifies the target into two key fragments: a 4-lithiated or 4-Grignard pyridine equivalent and a tri-alkenylated carbon electrophile. This strategy isolates the synthesis of the complex side chain from the pyridine core.

C(quaternary)-Alkenyl Bond Disconnections: An alternative approach involves building the quaternary center sequentially. One could envision starting with a simpler pyridine derivative, such as 4-(cyanomethyl)pyridine, and performing a series of α-alkylation reactions. However, controlling the successive additions of three different alkenyl groups without side reactions would be a significant synthetic challenge. youtube.com

The synthesis would demand careful consideration of protecting groups and reaction sequences to manage the multiple reactive sites. amazonaws.com Successfully devising and executing a synthesis of this molecule would be a testament to the power of modern synthetic methods and would provide valuable insights for planning the synthesis of other complex, densely functionalized targets.

Future Directions in Computational Modeling of Large, Flexible Organic Systems with Multiple Reactive Sites

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. researchgate.net However, accurately modeling large, flexible organic systems with multiple potential reactive sites, such as this compound, remains a significant challenge and an active area of research. chemrxiv.orgresearchgate.net

The numerous single bonds in the substituent of this molecule allow for a vast number of possible conformations. Predicting the lowest-energy conformer and understanding the dynamics of conformational change are crucial for interpreting its reactivity. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape and identify dominant structures in solution. researchgate.net Furthermore, quantum mechanical calculations would be essential for modeling transition states of potential reactions at any of the reactive sites. A key computational question would be to predict the relative activation barriers for reactions at the different double bonds or at the pyridine ring, thereby forecasting the most likely site of reaction under given conditions. Such predictive modeling can guide experimental design, saving significant time and resources. ufl.edursc.org

Table 3: Computational Approaches and Their Applications

| Computational Method | Research Objective | Predicted Outcome |

|---|---|---|

| Conformational Search (e.g., Monte Carlo) | Identify low-energy ground state structures. | A 3D model of the most stable molecular shapes. |

| Molecular Dynamics (MD) Simulation | Simulate molecular motion over time in a solvent. | Understanding of flexibility, solvent interactions, and accessibility of reactive sites. researchgate.net |

| Density Functional Theory (DFT) | Calculate electronic structure and reaction energies. | Prediction of reaction thermodynamics and kinetics for competing pathways. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze electron density to characterize chemical bonds. | Insight into the nature of non-covalent interactions that stabilize certain conformations. nih.gov |

| Crystal Structure Prediction (CSP) | Predict the packing arrangement in the solid state. | Hypothetical crystal structures and analysis of intermolecular interactions. chemrxiv.orgacs.org |

Exploration of Supramolecular Chemistry and Host-Guest Interactions Driven by Molecular Architecture

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. nih.gov The unique three-dimensional architecture of this compound makes it a fascinating candidate for studies in this field. Its structure combines features that could promote self-assembly or enable it to act as a guest or host in a larger assembly.

The pyridine nitrogen atom is a well-known hydrogen bond acceptor and a ligand for coordinating with metal ions. nih.govrsc.org This provides a specific, directional site for interaction. In contrast, the dense cluster of flexible, nonpolar alkenyl chains creates a potential hydrophobic pocket. This duality suggests several possibilities:

Host-Guest Chemistry: The molecule could potentially encapsulate small, hydrophobic guest molecules within its alkenyl chains, with the pyridine ring providing a secondary interaction site.

Surface Interactions: The molecule could exhibit interesting behavior at interfaces, with the polar pyridine "head" interacting with a polar phase and the nonpolar alkenyl "tail" orienting towards a nonpolar phase.

Investigating these possibilities would contribute to the broader understanding of how molecular shape and the strategic placement of functional groups can be used to design and control the formation of complex, non-covalently bonded systems. rsc.orgresearchgate.net

Q & A

Q. What are the recommended synthesis methods for 4-(1,1-Di-2-butenyl-3-pentenyl)pyridine in academic research?

Methodological Answer: The synthesis of substituted pyridines often involves multi-step functionalization. For compounds with branched alkenyl substituents like this compound, a plausible route includes:

Nitration and Reduction : Nitrate a halogenated pyridine precursor (e.g., 4-halopyridine) using HNO₃/H₂SO₄, followed by reduction to introduce amino groups .

Alkylation : Introduce alkenyl chains via palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) to attach butenyl and pentenyl groups.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield.

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact due to potential uncharacterized toxicity .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent degradation or polymerization of alkenyl groups .

- Waste Disposal : Neutralize with dilute HCl before incineration, adhering to institutional guidelines for halogenated organics .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns and alkene geometry (e.g., trans/cis coupling constants in butenyl groups) .

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- IR : Detect functional groups (e.g., pyridine ring vibrations at ~1600 cm⁻¹) .

- UV-Vis : Assess conjugation effects from alkenyl substituents (λmax shifts) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in alkene functionalization .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to optimize catalytic systems.

- Docking Studies : Explore interactions with palladium catalysts to design ligand frameworks for improved yield .

Q. What strategies resolve contradictory data in the compound’s catalytic activity studies?

Methodological Answer:

- Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies to identify outliers .

- Controlled Replication : Reproduce experiments with standardized protocols (e.g., fixed temperature/pH) to isolate variables.

- Advanced Analytics : Use in-situ Raman spectroscopy to monitor intermediate formation and validate mechanistic hypotheses .

Q. How to design experiments to study its degradation pathways under varying environmental conditions?

Methodological Answer:

- Accelerated Degradation : Expose the compound to UV light, heat (40–80°C), and oxidizing agents (H₂O₂) to simulate aging .

- LC-MS/MS : Identify degradation products (e.g., oxidized pyridine rings or cleaved alkenes) and propose pathways.

- Ecotoxicology : Use Daphnia magna or algal assays to evaluate bioaccumulation potential if toxicity data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.